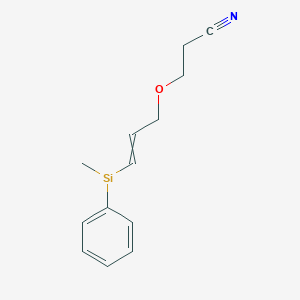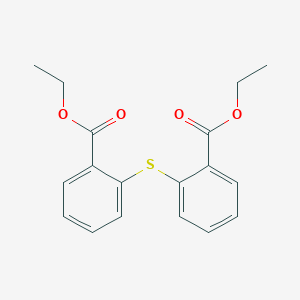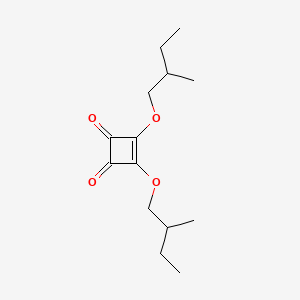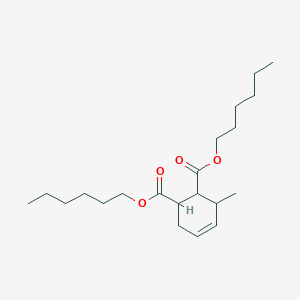
Dihexyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexene derivatives This compound is characterized by the presence of a cyclohexene ring substituted with two carboxylate groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dihexyl 3-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound diacid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: this compound diacid.
Reduction: Dihexyl 3-methylcyclohex-4-ene-1,2-dicarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dihexyl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of dihexyl 3-methylcyclohex-4-ene-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
- Dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
- Dipropyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
Uniqueness
Dihexyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where longer hydrophobic chains are advantageous, such as in the formulation of hydrophobic coatings or in drug delivery systems where controlled release is desired.
Properties
CAS No. |
62174-68-9 |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
dihexyl 3-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C21H36O4/c1-4-6-8-10-15-24-20(22)18-14-12-13-17(3)19(18)21(23)25-16-11-9-7-5-2/h12-13,17-19H,4-11,14-16H2,1-3H3 |
InChI Key |
RHBHCUAYGNNYRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1CC=CC(C1C(=O)OCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(3-methylphenyl)acetyl]benzoate](/img/structure/B14560911.png)
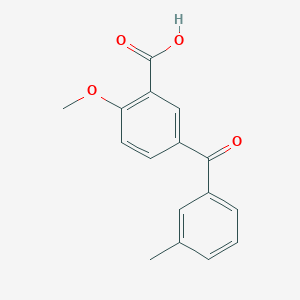
![Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]-](/img/structure/B14560922.png)
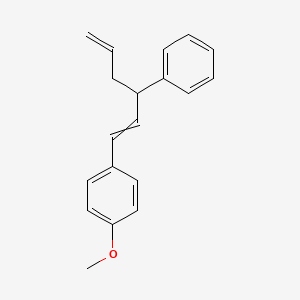
![Bis(2-methylpropyl) [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14560945.png)
![Ethyl N-[(prop-2-en-1-yl)carbamoyl]benzenecarboximidate](/img/structure/B14560950.png)
![Methanone, phenyl[1-phenyl-3,3-bis(trifluoromethyl)-2-aziridinyl]-](/img/structure/B14560951.png)
![Benzo[f]pyrimido[5,4-h]quinazoline](/img/structure/B14560962.png)

![7-Methyl-5,6,7,8,9,10-hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14560981.png)
